

physical and chemical properties of hydratropic acid

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Compound of Interest

Compound Name: 2-Phenylpropionic acid

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An In-depth Technical Guide to Hydratropic Acid

Introduction

Hydratropic acid, systematically known as 2-phenylpropanoic acid, is an organic compound and the simplest member of the 2-arylpropionic acid class.^[1] This class of compounds is highly significant in the pharmaceutical industry, as it includes a number of widely used non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen.^[1] Hydratropic acid itself serves as a key structural motif and a metabolite of certain xenobiotics.^[2] It is a chiral molecule, existing as two distinct enantiomers, (R)-(-) and (S)-(+), which can exhibit different biological activities. This guide provides a comprehensive overview of the physical, chemical, and biological properties of hydratropic acid, along with relevant experimental protocols for its synthesis and analysis.

Physical Properties

Hydratropic acid is typically a clear, pale yellow liquid in its racemic form at room temperature, though its individual enantiomers are solids.^[3] It is a carboxylic acid with a phenyl group attached to the alpha-carbon.

Tabulated Physical Data

The quantitative physical properties of racemic and enantiopure hydratropic acid are summarized in the table below for easy reference and comparison.

Property	Racemic (±)-Hydratropic Acid	(S)-(+)-Enantiomer	(R)-(-)-Enantiomer
Molecular Formula	C ₉ H ₁₀ O ₂ [2][3][4]	C ₉ H ₁₀ O ₂ [5]	C ₉ H ₁₀ O ₂ [6]
Molecular Weight	150.17 g/mol [2][3]	150.17 g/mol [7]	150.17 g/mol [6]
CAS Number	492-37-5[2][3][4]	7782-24-3[7]	7782-26-5[6]
Appearance	Clear pale yellow liquid[3]	Solid	Solid
Melting Point	5 °C[3][4]	29-30 °C[8]	-
Boiling Point	260-262 °C[3][4][9]	115 °C at 1 mmHg[8]	-
Density	1.1 g/mL at 25 °C[3][4][9]	-	-
Water Solubility	9.9 - 10 g/L at 20 °C[3]	-	-
pKa	4.34 (Predicted)[3]	-	-
Refractive Index (n _D ²⁰)	1.522[3][9]	1.522[8]	-
Flash Point	>110 °C (>230 °F)[3]	-	-

Chemical Properties and Reactivity

Hydratropic acid exhibits reactivity characteristic of a carboxylic acid and is notable for its chirality.

- **Acidity:** As a carboxylic acid, it is a weak acid that can donate a proton from its carboxyl group to form a carboxylate anion. It will react with bases to form salts.
- **Esterification:** The carboxyl group can react with alcohols under acidic conditions to form esters, such as ethyl hydratropate.[10]
- **Chirality:** The alpha-carbon of hydratropic acid is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers: (S)-(+)-**2-phenylpropionic acid** and (R)-(-)-**2-**

phenylpropionic acid.^{[5][6][7][11]} The separation and study of these individual enantiomers are important as they often have different pharmacological effects.

- **Synthesis Precursor:** It serves as a precursor for the synthesis of more complex compounds, making it a valuable intermediate in organic chemistry.^[12]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of hydratropic acid. Key data from various techniques are summarized below.

Spectroscopy Type	Key Features and Observations
¹ H NMR	Spectra available on databases like PubChem and HMDB. ^{[2][13]} Expected signals would include a quartet for the alpha-proton, a doublet for the methyl protons, and multiplets for the aromatic protons.
¹³ C NMR	Spectra available on databases. ^{[11][13]} Expected signals include a peak for the carbonyl carbon (~180 ppm), peaks for the aromatic carbons, and peaks for the alpha-carbon and methyl carbon.
Infrared (IR)	A broad absorption band for the O-H stretch of the carboxylic acid group (~2500-3300 cm ⁻¹), a sharp peak for the C=O carbonyl stretch (~1700 cm ⁻¹), and peaks for C-H and C=C aromatic stretches. ^{[2][14]}
Mass Spectrometry (MS)	The molecular ion peak [M] ⁺ is expected at m/z 150. Common fragments may correspond to the loss of the carboxyl group (-COOH) or other characteristic fragmentations. ^{[2][5]}

Experimental Protocols

Detailed methodologies are essential for the synthesis and analysis of hydratropic acid in a research setting.

Synthesis Protocol: Methylation of Benzyl Cyanide

A common method for preparing hydratropic acid involves the methylation of benzyl cyanide followed by hydrolysis.^[3] This two-step process is widely applicable for synthesizing 2-arylpropionic acids.

Step 1: α -Methylation of Benzyl Cyanide

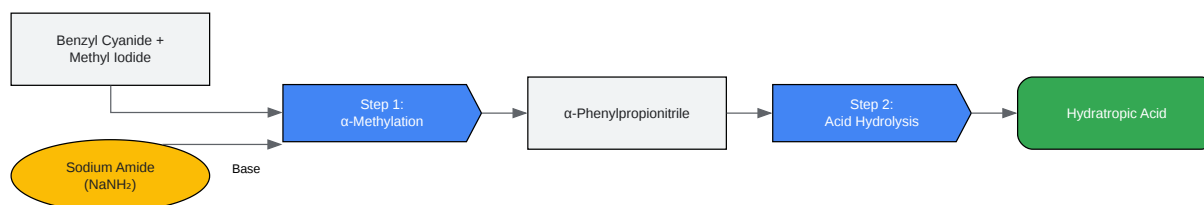
- In a suitable reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve sodium amide (NaNH_2) in anhydrous liquid ammonia.
- Slowly add benzyl cyanide to the solution at low temperature. The strong base deprotonates the benzylic position to form a carbanion.
- Add methyl iodide (CH_3I) dropwise to the reaction mixture. The carbanion acts as a nucleophile, attacking the methyl iodide to form α -phenylpropionitrile.
- After the reaction is complete, quench the mixture carefully with water or an ammonium chloride solution.
- Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer, dry it over an anhydrous salt (e.g., Na_2SO_4), and remove the solvent under reduced pressure.

Step 2: Hydrolysis of α -Phenylpropionitrile

- Reflux the crude α -phenylpropionitrile obtained from Step 1 with a strong acid solution (e.g., aqueous sulfuric acid or hydrochloric acid).^[1]
- The nitrile group is hydrolyzed to a carboxylic acid group, forming hydratropic acid. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).^[1]
- After hydrolysis is complete, cool the reaction mixture and extract the hydratropic acid with an organic solvent.

- Wash the organic extract, dry it, and remove the solvent.
- Purify the final product by distillation under reduced pressure to yield pure hydratropic acid.

[1]



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Figure 1: Synthesis workflow for hydratropic acid.

Analysis Protocol: Purity Determination by Gas Chromatography (GC)

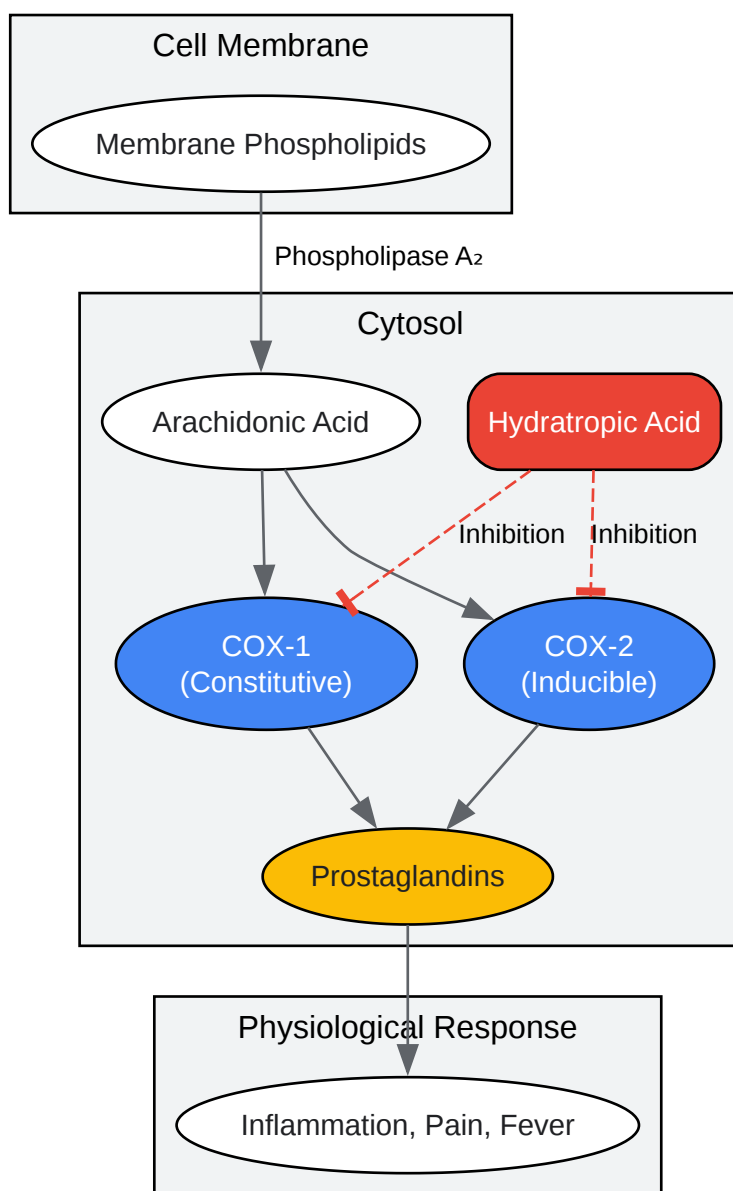
Gas chromatography is an effective method for assessing the purity of hydratropic acid and monitoring reaction progress.

- Sample Preparation: Prepare a dilute solution of the hydratropic acid sample in a suitable volatile solvent (e.g., diethyl ether or dichloromethane). It may be necessary to derivatize the carboxylic acid (e.g., to its methyl ester) to improve volatility and peak shape.
 - Instrument Setup:
 - Column: Use a suitable capillary column, such as a DB-5 or equivalent nonpolar column.
- [1]
- Injector: Set the injector temperature to ensure rapid volatilization (e.g., 250 °C).
 - Oven Program: Implement a temperature gradient, for example, starting at 100 °C and ramping up to 280 °C at a rate of 10 °C/min.

- Detector: Use a Flame Ionization Detector (FID), which is sensitive to organic compounds. Set the detector temperature to 300 °C.
- Carrier Gas: Use high-purity helium or hydrogen as the carrier gas at a constant flow rate.
- Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
- Data Interpretation: The resulting chromatogram will show peaks corresponding to the different components of the sample. The retention time of the main peak should match that of a pure standard of hydratropic acid. The purity can be calculated based on the relative area of the product peak compared to the total area of all peaks.

Biological Activity and Signaling Pathway

Hydratropic acid belongs to the same chemical class as profen NSAIDs, which are well-known inhibitors of cyclooxygenase (COX) enzymes.^{[1][15]} These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, hydratropic acid and related compounds can reduce the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects.^[15]



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Figure 2: Mechanism of COX inhibition by hydratropic acid.

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